1-(Pyridin-4-yl)cyclopropanecarbonitrile

Catalog No.
S769827
CAS No.
288379-77-1
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-4-yl)cyclopropanecarbonitrile

CAS Number

288379-77-1

Product Name

1-(Pyridin-4-yl)cyclopropanecarbonitrile

IUPAC Name

1-pyridin-4-ylcyclopropane-1-carbonitrile

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c10-7-9(3-4-9)8-1-5-11-6-2-8/h1-2,5-6H,3-4H2

InChI Key

RKEQZTDFYYFHNZ-UHFFFAOYSA-N

SMILES

C1CC1(C#N)C2=CC=NC=C2

Canonical SMILES

C1CC1(C#N)C2=CC=NC=C2

While there are commercial listings for the compound, including its derivatives with substitutions on the pyridine ring (e.g., 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile), none of these sources explicitly mention its use in scientific research [, ].

Further Research

  • Scientific literature databases: Searching specialized databases like ScienceDirect, Scopus, or Web of Science with keywords like "1-(Pyridin-4-yl)cyclopropanecarbonitrile," "cyclopropyl pyridine nitrile," or their synonyms might reveal relevant research articles.
  • Patent databases: Patent filings related to the synthesis or use of 1-(Pyridin-4-yl)cyclopropanecarbonitrile could offer insights into potential applications, although these might not be publicly available.
  • Contacting research institutions or chemical suppliers: Reaching out to research groups or companies working on related fields, such as medicinal chemistry or materials science, might provide information on potential research uses.

1-(Pyridin-4-yl)cyclopropanecarbonitrile is an organic compound characterized by the molecular formula C9H8N2C_9H_8N_2. This compound appears as a solid, colorless crystalline substance, soluble in various organic solvents, including ethanol, acetone, and dichloromethane. The structure features a cyclopropane ring bonded to a pyridine moiety and a carbonitrile group, which contributes to its unique chemical properties and potential biological activities.

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group into amines or alcohols.
  • Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, where nucleophiles replace hydrogen atoms, yielding various substituted products.

These reactions are facilitated by specific reagents and conditions that optimize yields and selectivity.

Research indicates that 1-(Pyridin-4-yl)cyclopropanecarbonitrile exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting its usefulness in medicinal chemistry. The compound may act as an inhibitor of certain enzymes or receptors, modulating various biological processes. Its unique structure allows it to interact with specific molecular targets, which is crucial for its therapeutic potential.

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile can be achieved through several methods:

  • Suzuki–Miyaura Coupling Reaction: This method is a widely used transition metal-catalyzed reaction that forms carbon–carbon bonds, allowing for the construction of the cyclopropane framework.
  • Cyclopropanation Reactions: These involve the reaction of suitable precursors with diazo compounds or alkenes under specific conditions to introduce the cyclopropane ring into the structure .

Industrial production often utilizes optimized catalytic systems and controlled reaction conditions to enhance yield and purity.

1-(Pyridin-4-yl)cyclopropanecarbonitrile has diverse applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules and ligands in coordination chemistry.
  • Biology: Its potential biological activities make it a candidate for further research in drug development.
  • Medicine: Ongoing studies aim to explore its therapeutic applications across different diseases.
  • Industry: The compound is utilized in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

The interaction studies involving 1-(Pyridin-4-yl)cyclopropanecarbonitrile focus on its binding affinity to specific proteins or enzymes. Research suggests that it may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor modulation. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic uses.

1-(Pyridin-4-yl)cyclopropanecarbonitrile can be compared with several similar compounds based on structural features and functional groups:

Compound NameSimilarity Index
1-(Pyridin-3-yl)cyclopropanecarboxylic acid0.91
2-(Pyridin-4-yl)acetic acid hydrochloride0.85
3-(Pyridin-4-yl)cyclopropanecarboxylic acid0.89
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid0.79

The uniqueness of 1-(Pyridin-4-yl)cyclopropanecarbonitrile lies in its specific combination of the pyridine ring and cyclopropanecarbonitrile moiety. This structural arrangement imparts distinct chemical reactivity and biological properties compared to other derivatives, making it a valuable compound for further exploration in both synthetic chemistry and pharmacology .

XLogP3

0.9

Wikipedia

1-(Pyridin-4-yl)cyclopropane-1-carbonitrile

Dates

Modify: 2023-08-15

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